![molecular formula C8H9FN2O3 B570730 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline CAS No. 509151-97-7](/img/structure/B570730.png)
2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline
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Overview
Description
2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline (FNE) is a fluorinated aromatic amine compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a versatile building block for the synthesis of a variety of compounds due to its fluoroalkyl substituents and its nitro group. FNE has been used in the synthesis of a variety of drugs, including the anti-inflammatory agent ibuprofen and the anti-cancer agent imatinib. It has also been used in the synthesis of agrochemicals, such as the insecticide chlorpyrifos.
Mechanism of Action
2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline is an aromatic amine compound, which means it can act as a nucleophile in organic reactions. Its fluoroalkyl substituents and nitro group make it a versatile building block for the synthesis of a variety of compounds. The nitro group can act as an electron-withdrawing group, which can increase the reactivity of the molecule and make it more susceptible to nucleophilic attack.
Biochemical and Physiological Effects
2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of pharmaceuticals and agrochemicals, which can have both biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline has several advantages in laboratory experiments. It is a versatile building block for the synthesis of a variety of compounds, and its fluoroalkyl substituents and nitro group make it particularly suitable for a variety of synthetic reactions. In addition, it is relatively inexpensive and widely available. However, it is also important to note that 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline is a highly reactive compound, and precautions must be taken to avoid hazardous reactions.
Future Directions
There are several potential future directions for research involving 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline. It could be used in the synthesis of novel compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It could also be used in the synthesis of novel materials, such as polymers and nanomaterials. In addition, it could be used in the synthesis of novel catalysts, such as enzymes and transition metal complexes. Finally, it could be used in the development of new methods for the synthesis of other compounds, such as peptides and carbohydrates.
Synthesis Methods
2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline can be synthesized from 2-chloro-N-(2-hydroxyethyl)-4-nitroaniline (CNE) by a two-step process. In the first step, CNE is reacted with a fluoride source, such as ammonium fluoride, to produce 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline. In the second step, the 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline is then treated with a base, such as potassium carbonate, to convert it to the corresponding aniline.
Scientific Research Applications
2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a starting material for the synthesis of novel compounds, such as the anti-inflammatory agent ibuprofen and the anti-cancer agent imatinib. In addition, 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline has been used in the synthesis of a variety of agrochemicals, such as the insecticide chlorpyrifos.
properties
IUPAC Name |
2-(2-fluoro-4-nitroanilino)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O3/c9-7-5-6(11(13)14)1-2-8(7)10-3-4-12/h1-2,5,10,12H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQBBENWEBUOGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651871 |
Source
|
Record name | 2-(2-Fluoro-4-nitroanilino)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline | |
CAS RN |
509151-97-7 |
Source
|
Record name | 2-(2-Fluoro-4-nitroanilino)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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